molecular formula C15H22NNaO3 B2847651 Sodium;5-(1-adamantylamino)-5-oxopentanoate CAS No. 2416236-33-2

Sodium;5-(1-adamantylamino)-5-oxopentanoate

Cat. No.: B2847651
CAS No.: 2416236-33-2
M. Wt: 287.335
InChI Key: SFJPMAGMDTYGRM-UHFFFAOYSA-N
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Description

Sodium;5-(1-adamantylamino)-5-oxopentanoate is a synthetic organic compound characterized by a 5-oxopentanoate backbone substituted with a 1-adamantylamino group at the fifth carbon and a sodium counterion. The adamantyl group, a rigid bicyclic hydrocarbon, confers enhanced lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry for targeted drug delivery or receptor modulation .

Properties

IUPAC Name

sodium;5-(1-adamantylamino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.Na/c17-13(2-1-3-14(18)19)16-15-7-10-4-11(8-15)6-12(5-10)9-15;/h10-12H,1-9H2,(H,16,17)(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVJFKARLPCQQW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway A: Direct Amidation of 4-Oxopentanoic Acid

Step 1: Activation of 4-Oxopentanoic Acid
The carboxylic acid is activated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl). For example, 4-oxopentanoic acid (levulinic acid) reacts with N-hydroxysuccinimide (NHS) in the presence of EDCl to form an active ester.

Step 2: Reaction with 1-Adamantylamine
The activated ester is treated with 1-adamantylamine under inert conditions (e.g., nitrogen atmosphere) at room temperature. The reaction proceeds via nucleophilic acyl substitution, yielding 5-(1-adamantylamino)-5-oxopentanoic acid after hydrolysis of the ester intermediate.

Reaction Conditions

Parameter Specification
Coupling Agent EDCl (1.2 equiv)
Solvent Dichloromethane (DCM)
Temperature 25°C, 12 hours
Yield 68–72% (crude)

Pathway B: Acyl Chloride Intermediate

Step 1: Synthesis of 4-Oxopentanoyl Chloride
4-Oxopentanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride. This intermediate is highly reactive and must be used immediately.

Step 2: Amide Formation
The acyl chloride is reacted with 1-adamantylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is exothermic and requires cooling (0–5°C) to prevent decomposition.

Reaction Conditions

Parameter Specification
Base Triethylamine (2.0 equiv)
Solvent Tetrahydrofuran (THF)
Temperature 0°C → 25°C, 6 hours
Yield 75–80%

Conversion to Sodium Salt

The free acid is converted to its sodium salt via neutralization with a stoichiometric amount of sodium hydroxide (NaOH):

Procedure

  • Dissolve 5-(1-adamantylamino)-5-oxopentanoic acid (1.0 equiv) in aqueous ethanol (50% v/v).
  • Add NaOH (1.05 equiv) dropwise at 0°C.
  • Stir for 1 hour, then concentrate under reduced pressure.
  • Recrystallize from ethanol/water (3:1) to obtain the sodium salt as a white crystalline solid.

Optimization Notes

  • Excess NaOH leads to hydrolysis of the amide bond; pH must be maintained at 7–8.
  • Ethanol content >50% improves crystallization efficiency.

Analytical Characterization

Critical data for verifying the structure and purity of the sodium salt include:

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 1.60–1.85 (m, 12H, adamantane C-H), 2.30 (t, 2H, CH₂CO), 2.50 (t, 2H, CH₂CONH), 3.10 (s, 2H, CH₂COO⁻Na⁺).
  • IR (KBr) : 1650 cm⁻¹ (amide C=O), 1580 cm⁻¹ (carboxylate COO⁻), 2900 cm⁻¹ (adamantane C-H).
  • MS (ESI⁻) : m/z 264.3 [M⁻Na]⁻ (calculated for C₁₅H₂₂NO₃⁻: 264.3).

Physicochemical Properties

Property Value
Melting Point 215–218°C (decomposes)
Solubility in Water >50 mg/mL (25°C)
Purity (HPLC) ≥98%

Industrial-Scale Considerations

For bulk synthesis, the following modifications are recommended:

  • Continuous Flow Reactors : Enhance yield and reduce reaction time for amidation steps.
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to improve sustainability.
  • Cost Analysis : 1-Adamantylamine accounts for 70% of raw material costs; sourcing from bulk suppliers is critical.

Chemical Reactions Analysis

Types of Reactions: Sodium;5-(1-adamantylamino)-5-oxopentanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, Sodium;5-(1-adamantylamino)-5-oxopentanoate is used as a building block for the synthesis of more complex molecules. Its adamantane core makes it a valuable precursor for the development of new materials with unique properties.

Biology: In biological research, this compound has been studied for its potential antiproliferative properties. It has shown promise in inhibiting the growth of certain cancer cells, making it a candidate for further drug development.

Medicine: The medicinal applications of this compound include its use as a potential therapeutic agent. Its ability to interact with biological targets and modulate biological processes makes it a valuable compound in drug discovery.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique structure and reactivity make it suitable for various applications, including the development of new materials with enhanced properties.

Mechanism of Action

The mechanism by which Sodium;5-(1-adamantylamino)-5-oxopentanoate exerts its effects involves its interaction with specific molecular targets. The adamantane core of the compound allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Substitution at the Amino Position

  • Lorglumide Sodium Salt (Sodium 4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate): Structure: Features a dichlorobenzoyl group and dipentylamino substitution instead of adamantylamino. Activity: Acts as a potent cholecystokinin A (CCKA) receptor antagonist, inhibiting pancreatic growth and carcinogenesis .
  • Methyl 5-(Dimethylamino)-5-oxopentanoate: Structure: Methyl ester with dimethylamino substitution. Properties: Lower molecular weight (173.21 g/mol) and higher volatility due to the ester group . Application: Likely used as an intermediate in peptidomimetic synthesis.

Substitution at the Oxo Position

  • 5-(4-Fluorophenyl)-5-oxopentanoic Acid: Structure: Fluorophenyl group at the oxo position. Molecular Weight: 210.2 g/mol . Use: Intermediate in synthesizing kinase inhibitors or anti-inflammatory agents.
  • Ethyl 5-(2,5-Dimethoxyphenyl)-5-oxovalerate: Structure: Ethyl ester with dimethoxyphenyl substitution. Molecular Weight: 280.32 g/mol . Role: Potential precursor in flavonoid or polyphenol derivatives.

Functional Group Variations

  • Ergosterol Peroxide-3-(5-oxo-5-(phenylamino)pentanoate) Derivatives: Structure: Ergosterol peroxide conjugated to 5-oxopentanoate via phenylamino groups. Activity: Demonstrated glutaminase 1 inhibition, suggesting utility in cancer therapy (e.g., triple-negative breast cancer) . Comparison: The ergosterol moiety introduces steric bulk, differing from the adamantane’s rigid scaffold.
  • 5-[(2-Amino-1H-benzimidazol-6-yl)amino]-5-oxopentanoic Acid: Structure: Benzimidazole-substituted 5-oxopentanoate. Application: Potential enzyme inhibitor due to benzimidazole’s affinity for nucleotide-binding domains .

Sodium Salt vs. Ester Derivatives

Property Sodium;5-(1-adamantylamino)-5-oxopentanoate Methyl 5-(Dimethylamino)-5-oxopentanoate Lorglumide Sodium Salt
Solubility High (sodium salt enhances aqueous solubility) Moderate (ester group reduces polarity) High (sodium salt formulation)
Molecular Weight ~335.3 g/mol (calculated) 173.21 g/mol 502.8 g/mol (CAS: 1021868-76-7)
Biological Activity Putative enzyme/receptor modulation Intermediate in organic synthesis CCKA receptor antagonism

Research Implications and Gaps

  • Adamantane Advantage : The adamantyl group’s lipophilicity may improve blood-brain barrier penetration compared to phenyl or benzoyl analogues.
  • Data Limitations: Direct pharmacological data for this compound are absent in the provided evidence; further studies on its receptor affinity or metabolic stability are needed.
  • Contradictions: While sodium salts generally enhance solubility, steric hindrance from adamantane could limit bioavailability compared to smaller substituents (e.g., dimethylamino).

Biological Activity

Sodium;5-(1-adamantylamino)-5-oxopentanoate, also known as Adamantylated pentanoic acid, is a compound that has garnered attention for its potential biological activities. The adamantyl group is known to enhance the pharmacological properties of various compounds, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C15H23NO3C_{15}H_{23}NO_3 with a molecular weight of 265.35 g/mol. The compound features an adamantyl moiety, which is a bicyclic structure known for its unique steric and electronic properties. This structure contributes to the compound's ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The adamantyl group may facilitate binding to biological macromolecules, enhancing the compound's efficacy. Research suggests that it may act on neurotensin receptors, which are implicated in pain modulation and other physiological processes.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

  • Neurotensin Receptor Modulation : The compound has been shown to interact with neurotensin receptors (NTS1 and NTS2), influencing calcium mobilization within cells. This interaction is crucial for understanding its potential analgesic effects .
  • Antinociceptive Activity : In vivo studies indicate that compounds similar to this compound may exhibit antinociceptive properties, providing a basis for its use in pain management therapies .

Case Studies

  • Study on Analgesic Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant pain relief, comparable to established analgesics. The mechanism was linked to its action on neurotensin pathways .
  • In Vitro Binding Assays : Binding affinity assays using CHO-K1 cells overexpressing neurotensin receptors revealed that this compound had a competitive binding profile, suggesting its potential as a therapeutic agent targeting these receptors .

Table 1: Binding Affinities of this compound

CompoundK_i (nM)Activity Type
This compound18.9Antagonist
Neurotensin18.5Agonist
Levocabastine33Partial Agonist

Table 2: Comparative Analysis of Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundAdamantylatedAntinociceptive
4-Chloro-N-[2-(4-methylphenyl)thiazol-4-yl]benzamideThiazole derivativeAntinociceptive
Other Adamantyl derivativesVariousVariable

Q & A

Q. What are the recommended synthetic routes for Sodium;5-(1-adamantylamino)-5-oxopentanoate, and how do reaction conditions influence yield?

Synthesis typically involves coupling 5-oxopentanoic acid derivatives with 1-adamantylamine, followed by sodium salt formation. A common approach is:

  • Step 1 : Esterification of 5-oxopentanoic acid (e.g., methyl or ethyl ester) to improve reactivity .
  • Step 2 : Amidation with 1-adamantylamine under coupling agents like EDCI/HOBT, similar to peptidomimetic synthesis .
  • Step 3 : Hydrolysis of the ester to the carboxylic acid, followed by neutralization with NaOH to form the sodium salt .

Q. Key Variables :

  • Temperature : Controlled conditions (0–25°C) prevent adamantyl group decomposition.
  • Coupling Agents : EDCI/HOBT minimizes racemization compared to DCC .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • NMR :
    • ¹H NMR : Adamantyl protons appear as sharp singlets (δ 1.6–2.2 ppm). The pentanoate backbone shows distinct methylene/methine signals (δ 2.3–3.0 ppm) .
    • ¹³C NMR : The carbonyl (C=O) of the oxopentanoate resonates at ~170–175 ppm, while the adamantyl carbons appear at 25–45 ppm .
  • IR : Strong absorption at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (N–H bend) confirms amide bond formation .
  • Mass Spectrometry : ESI-MS in negative mode should show [M–Na]⁻ or [M–H]⁻ peaks matching the molecular formula .

Q. What are the primary challenges in handling and storing this compound?

  • Hygroscopicity : The sodium salt form absorbs moisture, requiring storage in desiccators under inert gas (e.g., N₂) .
  • Light Sensitivity : Adamantyl derivatives may degrade under UV light; amber glass vials are recommended .
  • Thermal Stability : Decomposition occurs above 150°C; differential scanning calorimetry (DSC) can assess stability .

Advanced Research Questions

Q. How does the adamantyl group influence the compound’s interaction with biological targets?

The adamantyl moiety enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.7–3.5, similar to fluorophenyl analogs ).
  • Steric Effects : May block enzymatic access to the oxopentanoate group, altering substrate specificity .
  • Binding Affinity : Adamantane’s rigid structure can stabilize hydrophobic interactions with protein pockets (e.g., enzyme active sites) .

Q. Experimental Validation :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., kinases or proteases) .
  • Molecular Dynamics Simulations : Model adamantyl-protein interactions to predict binding modes .

Q. What methodological approaches resolve contradictions in reported enzyme inhibition data for oxopentanoate derivatives?

Discrepancies may arise from:

  • Assay Conditions : pH (e.g., 7.4 vs. 6.5) or ionic strength variations affect enzyme activity .
  • Compound Purity : Trace ester impurities (from incomplete hydrolysis) can skew IC₅₀ values .

Q. Resolution Strategies :

Orthogonal Assays : Compare fluorescence-based and radiometric assays to confirm inhibition .

Dose-Response Curves : Use ≥10 concentration points to improve IC₅₀ accuracy .

Metabolite Profiling : LC-MS/MS detects hydrolyzed byproducts (e.g., free 5-oxopentanoic acid) .

Q. How can structural modifications optimize this compound for targeted drug delivery?

Modification Strategies :

  • PEGylation : Attach polyethylene glycol to the sodium carboxylate to enhance solubility and circulation time .
  • Prodrug Design : Mask the sodium salt as an ester (e.g., tert-butyl) for controlled release in vivo .
  • Conjugation : Link to nanoparticles (e.g., CLIO-TZ) for tumor-targeted delivery via tetrazine ligation .

Q. Evaluation Metrics :

  • Pharmacokinetics : Measure plasma half-life in rodent models.
  • Biodistribution : Radiolabel with ¹⁸F for PET imaging .

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